molecular formula C27H26N2O3 B8602014 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid CAS No. 55388-44-8

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

Cat. No. B8602014
Key on ui cas rn: 55388-44-8
M. Wt: 426.5 g/mol
InChI Key: BAHRUXJBXOCFNT-UHFFFAOYSA-N
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Procedure details

Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Name
[Cl-]

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[c:3]([O:15][CH3:16])[c:4]([C:12](=[O:13])[OH:14])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12)[c:17]1[c:18]([O:30][CH3:31])[c:19]([C:27](=[O:28])[OH:29])[cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12.[S:32]([Cl:33])([Cl:34])=[O:35]>>[CH2:1]([c:2]1[c:3]([O:15][CH3:16])[c:4]([C:12](=[O:13])[OH:14])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12)[c:17]1[c:18]([O:30][CH3:31])[c:19]([C:27](=[O:28])[OH:29])[cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12.[Cl-:34]

Inputs

Step One
Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Type
product
Smiles
COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
Name
[Cl-]
Type
product
Smiles
[Cl-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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